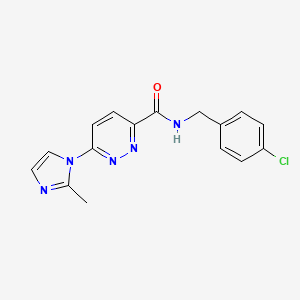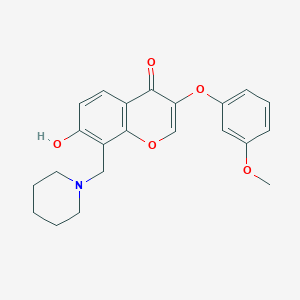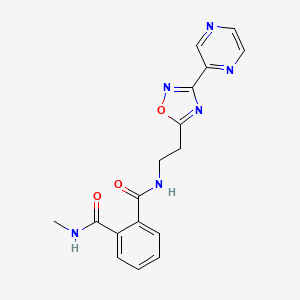
5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
科学的研究の応用
Synthesis and Structural Analysis
The compound 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is part of a broader class of compounds with complex structures and potential for diverse applications in scientific research. While the specific compound was not directly identified in available literature, research on structurally related compounds offers insights into potential applications and methodologies for synthesis and structural analysis. For example, the synthesis and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrates the intricate nature of related compounds, highlighting the role of X-ray diffraction in determining crystal systems and molecular structure, as well as the importance of hydrogen bond interactions in stabilizing these structures (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
The broader family of thiophene-carboxamide compounds is central to heterocyclic chemistry, with various members synthesized for different scientific applications. The study on thiophenylhydrazonoacetates, for instance, explores the synthesis of a range of heterocyclic compounds, indicating the versatility of thiophene derivatives in creating bioactive molecules (Mohareb et al., 2004).
Drug Development and Molecular Interaction
While excluding direct drug use and dosage information, the structural characteristics of thiophene-carboxamide derivatives suggest their potential utility in drug development, especially as inhibitors for specific targets. For example, 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has been identified as a potent and orally available inhibitor, showing the relevance of such compounds in medicinal chemistry (Yamamoto et al., 2016).
Material Science and Conductive Polymers
In material science, thiophene derivatives have been utilized in the synthesis of new soluble conducting polymers, demonstrating the application of these compounds in creating materials with specific electronic properties, suitable for use in electrochromic devices (Variş et al., 2006).
Green Chemistry and Antimicrobial Activity
The green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology indicates the environmental benefits and antimicrobial potential of thiophene-carboxamide compounds. This approach highlights the compound's contribution to sustainable chemistry and its role in developing new antibacterial and antifungal agents (Sowmya et al., 2018).
作用機序
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways due to their diverse biological activities
Result of Action
Thiophene derivatives are known to have various biological and physiological functions
生化学分析
Biochemical Properties
5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . The interactions of this compound with these biomolecules are crucial for its biological activity.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives have been shown to exhibit significant effects on cell proliferation, apoptosis, and differentiation . The compound’s impact on these cellular processes is essential for understanding its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Thiophene derivatives have been reported to interact with various molecular targets, including kinases, receptors, and transcription factors . These interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Thiophene derivatives have been shown to exhibit time-dependent effects on cell viability, proliferation, and apoptosis . Understanding these temporal effects is crucial for optimizing the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives exhibit dose-dependent effects on various biological processes, including inflammation, cell proliferation, and apoptosis . High doses of the compound may lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. Understanding the dosage effects is essential for determining the optimal therapeutic dose.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiophene derivatives have been reported to undergo metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Thiophene derivatives have been shown to exhibit specific transport and distribution patterns, which are essential for their therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiophene derivatives have been reported to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.
特性
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-2-3-15(21-11)16(19)18-9-12-4-6-17-14(8-12)13-5-7-20-10-13/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRYMECXLRSULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)
![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)
![(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride](/img/structure/B2633192.png)


![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)
![2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2633203.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide](/img/structure/B2633205.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2633207.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2633209.png)